molecular formula C9H11ClF3N B6144663 2,6-dimethyl-4-(trifluoromethyl)aniline hydrochloride CAS No. 1194046-26-8

2,6-dimethyl-4-(trifluoromethyl)aniline hydrochloride

Cat. No.: B6144663
CAS No.: 1194046-26-8
M. Wt: 225.64 g/mol
InChI Key: WNBDDEFBRXDLRT-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(trifluoromethyl)aniline hydrochloride is a chemical compound with the molecular formula C9H10F3N·HCl. It is a derivative of aniline, where the benzene ring is substituted with two methyl groups at positions 2 and 6, and a trifluoromethyl group at position 4. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethyl-4-(trifluoromethyl)aniline hydrochloride typically involves the following steps:

  • Nitration: The starting material, 2,6-dimethylaniline, undergoes nitration to introduce a nitro group at the para position, forming 2,6-dimethyl-4-nitroaniline.

  • Reduction: The nitro group in 2,6-dimethyl-4-nitroaniline is then reduced to an amine group, yielding 2,6-dimethyl-4-aminobenzotrifluoride.

  • Acidification: Finally, the amine group is protonated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyl-4-(trifluoromethyl)aniline hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The aniline group can be oxidized to form nitroso compounds or other oxidized derivatives.

  • Reduction: The nitro group, if present, can be reduced to an amine group.

  • Substitution: The trifluoromethyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.

  • Substitution: Electrophilic substitution reactions may require strong acids like sulfuric acid (H2SO4) and Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitro compounds, and other oxidized products.

  • Reduction: Amines and amides.

  • Substitution: Substituted benzene derivatives with various functional groups.

Scientific Research Applications

2,6-Dimethyl-4-(trifluoromethyl)aniline hydrochloride is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,6-dimethyl-4-(trifluoromethyl)aniline hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism would vary based on the context in which the compound is used.

Comparison with Similar Compounds

2,6-Dimethyl-4-(trifluoromethyl)aniline hydrochloride is similar to other aniline derivatives, but its unique trifluoromethyl group imparts distinct chemical properties. Some similar compounds include:

  • 2,6-Dimethylaniline: Lacks the trifluoromethyl group.

  • 4-(Trifluoromethyl)aniline: Lacks the methyl groups at positions 2 and 6.

  • 2,4-Dimethyl-6-(trifluoromethyl)aniline: Different positions of the methyl and trifluoromethyl groups.

These compounds differ in their reactivity and applications due to the variations in their molecular structures.

Properties

IUPAC Name

2,6-dimethyl-4-(trifluoromethyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N.ClH/c1-5-3-7(9(10,11)12)4-6(2)8(5)13;/h3-4H,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBDDEFBRXDLRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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